3-Quinuclidinyl-4-iodobenzilate, (3R,S)-
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Overview
Description
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, is a radioiodinated muscarinic acetylcholine receptor antagonist. This compound has two high-affinity diastereomeric forms, the (R,R) and (R,S)-isomers . It is primarily used in scientific research, particularly in the field of nuclear medicine, due to its ability to bind to muscarinic receptors with high specificity .
Preparation Methods
The synthesis of 3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, involves several steps. One method includes the preparation of radioiodinated (R,S)-IQNB from a tributylstannyl precursor. This method is more convenient and faster than traditional triazene and exchange methods, resulting in a high radiochemical yield of a high specific activity product . The reaction conditions typically involve the use of iodine-125 as the radioisotope, and the process is carried out under controlled conditions to ensure the purity and specificity of the final product .
Chemical Reactions Analysis
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, undergoes various chemical reactions, including substitution and binding reactions. It is known for its specific binding to muscarinic acetylcholine receptors in the brain . The compound can be used in kinetic analysis studies to understand its transport and binding properties in vivo . Common reagents used in these reactions include iodine-125 and other radioisotopes, and the major products formed are typically radioiodinated derivatives of the original compound .
Scientific Research Applications
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, has several scientific research applications. It is widely used in nuclear medicine for in vitro and in vivo studies due to its high affinity for muscarinic acetylcholine receptors . This compound is used in autoradiography to study the distribution and density of muscarinic receptors in the brain . Additionally, it is employed in kinetic analysis studies to understand the transport and binding properties of muscarinic receptor antagonists in vivo . Its high specificity and affinity make it a valuable tool in neuroscience research and drug development .
Mechanism of Action
The mechanism of action of 3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, involves its binding to muscarinic acetylcholine receptors in the brain . This binding inhibits the action of acetylcholine, a neurotransmitter, thereby blocking the transmission of nerve impulses at these receptor sites . The molecular targets of this compound are the muscarinic receptors, and the pathways involved include the inhibition of acetylcholine-mediated signaling .
Comparison with Similar Compounds
3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, is unique due to its high affinity and specificity for muscarinic acetylcholine receptors . Similar compounds include other muscarinic receptor antagonists such as atropine and scopolamine . 3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, is distinguished by its radioiodinated form, which allows for its use in nuclear medicine and autoradiography studies . This makes it particularly valuable for research applications that require precise localization and quantification of receptor binding sites .
Properties
CAS No. |
88000-63-9 |
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Molecular Formula |
C21H22INO3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-hydroxy-2-(4-iodophenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H22INO3/c22-18-8-6-17(7-9-18)21(25,16-4-2-1-3-5-16)20(24)26-19-14-23-12-10-15(19)11-13-23/h1-9,15,19,25H,10-14H2/t19-,21-/m0/s1 |
InChI Key |
MHBGDNWDRYOZPX-FPOVZHCZSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)[C@](C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
Origin of Product |
United States |
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